N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with thiophene and pyrimidine rings. Key structural elements include:
- 3-(3-methylbutyl) substituent: A branched alkyl chain at position 3, enhancing lipophilicity.
- Acetamide linkage: Connected via a methylene bridge to the thienopyrimidine core.
- Aryl substituents: The phenyl ring in the acetamide moiety is substituted with 3-chloro and 2-methyl groups, influencing steric and electronic properties.
Below, we compare it with structurally related analogs.
Properties
Molecular Formula |
C20H22ClN3O3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-12(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)11-17(25)22-15-6-4-5-14(21)13(15)3/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,22,25) |
InChI Key |
FYRCICINAFHQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the acetamide group and the 3-chloro-2-methylphenyl moiety. Common reagents used in these reactions include chlorinating agents, amines, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidine Cores
Key Observations :
- Core Flexibility: The target compound’s fully aromatic thienopyrimidine core may enhance planar stacking interactions compared to tetrahydro derivatives (e.g., ).
- Substituent Effects: The 3-methylbutyl group in the target compound likely increases lipophilicity vs. smaller alkyl chains (e.g., methyl in ). Chlorinated aryl groups (e.g., 2,5-dichloro in vs.
- Linkage Diversity : Acetamide linkages vary between direct attachment (target) and sulfanyl bridges (e.g., ), impacting molecular flexibility and hydrogen-bonding capacity.
Analogues with Related Heterocyclic Cores
Key Observations :
- Sulfanyl vs. Acetamide Linkages : Sulfanyl groups (e.g., ) may enhance metabolic stability compared to direct acetamide linkages.
Analogues with Simple Acetamide Moieties
Key Observations :
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chloro-substituted phenyl group and a thieno[3,2-d]pyrimidine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes and receptors.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
The biological activity of this compound has been investigated through various in vitro and in vivo studies. It is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is significant for conditions like hyperpigmentation.
- Antimicrobial Activity : Research suggests that compounds with similar structures exhibit antimicrobial properties. The thieno[3,2-d]pyrimidine core is often associated with antibacterial and antifungal activities.
- Anticancer Properties : Some derivatives of thieno[3,2-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines. This compound's structural features may contribute to its ability to induce apoptosis in cancer cells.
In Vitro Studies
In vitro studies have revealed that this compound exhibits significant biological activity:
- Tyrosinase Inhibition : The compound was tested against mushroom tyrosinase with an IC₅₀ value indicating strong inhibition compared to standard inhibitors like kojic acid. Such inhibition suggests potential applications in skin lightening agents or treatments for melasma.
| Compound | IC₅₀ (µM) | Comparison |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-... | 1.12 | 22x stronger than kojic acid |
| Kojic Acid | 24.09 | - |
Case Studies
- Case Study on Tyrosinase Inhibition : A study conducted on B16F10 melanoma cells demonstrated that the compound significantly reduced melanin production without exhibiting cytotoxicity at lower concentrations (≤20 µM) over 72 hours of treatment.
- Antimicrobial Activity Assessment : A related study evaluated the antimicrobial properties of similar thieno[3,2-d]pyrimidine derivatives and found them effective against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
